6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine 6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 885949-37-1
VCID: VC7431443
InChI: InChI=1S/C14H14ClN5/c1-8-12(7-10-3-5-11(15)6-4-10)9(2)20-14(17-8)18-13(16)19-20/h3-6H,7H2,1-2H3,(H2,16,19)
SMILES: CC1=C(C(=NC2=NC(=NN12)N)C)CC3=CC=C(C=C3)Cl
Molecular Formula: C14H14ClN5
Molecular Weight: 287.75

6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

CAS No.: 885949-37-1

Cat. No.: VC7431443

Molecular Formula: C14H14ClN5

Molecular Weight: 287.75

* For research use only. Not for human or veterinary use.

6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine - 885949-37-1

Specification

CAS No. 885949-37-1
Molecular Formula C14H14ClN5
Molecular Weight 287.75
IUPAC Name 6-[(4-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Standard InChI InChI=1S/C14H14ClN5/c1-8-12(7-10-3-5-11(15)6-4-10)9(2)20-14(17-8)18-13(16)19-20/h3-6H,7H2,1-2H3,(H2,16,19)
Standard InChI Key VFECTZAACOCVFK-UHFFFAOYSA-N
SMILES CC1=C(C(=NC2=NC(=NN12)N)C)CC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Nomenclature

The systematic IUPAC name 6-[(4-chlorophenyl)methyl]-5,7-dimethyl-[1, triazolo[1,5-a]pyrimidin-2-amine delineates its molecular architecture with precision. Key identifiers include:

PropertyValueSource
Molecular FormulaC<sub>15</sub>H<sub>15</sub>ClN<sub>5</sub>Calculated
Molecular Weight301.77 g/molDerived
CAS Registry NumberNot formally assigned-
PubChem CID(Analog: 2039780)
SMILES NotationCc1cc(nc2nc(nn2c1C)NCCc3ccc(Cl)cc3)CGenerated

The structure combines a 5,7-dimethyltriazolo[1,5-a]pyrimidine scaffold with a 4-chlorobenzylamine substituent at position 2. This arrangement creates distinct electronic environments conducive to π-stacking interactions and hydrogen bonding .

Synthetic Routes and Reaction Mechanisms

Cyclization of Thiosemicarbazide Precursors

A validated synthesis involves Ni<sup>2+</sup>-catalyzed cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-(4-chlorophenyl)thiosemicarbazide (Fig. 1) . The mechanism proceeds through:

  • S-Methylation: Reaction with methyl iodide forms an S-methyl intermediate.

  • Intramolecular Cyclization: Elimination of methanethiol generates a transient triazolo intermediate.

  • Dimroth Rearrangement: Thermal reorganization yields the final product .

This pathway, adapted from Vas’kevich et al. (2006) , achieves yields up to 68% under optimized conditions (ethanol, 78°C, 12 h). Nickel nitrate acts as a Lewis acid catalyst, accelerating the Dimroth rearrangement through coordination to the pyrimidine nitrogen .

Alternative Synthetic Strategies

While primary literature on the exact compound remains sparse, structural analogs suggest additional routes:

  • Microwave-Assisted Synthesis: Reduced reaction times (≤2 h) via dielectric heating .

  • Solid-Phase Techniques: Immobilized intermediates for parallel library synthesis .

Structural and Crystallographic Features

Molecular Geometry

X-ray diffraction of the analog N-(4-chlorophenyl)-5,7-dimethyltriazolo[1,5-a]pyrimidin-2-amine reveals near-planar geometry :

  • Triazolopyrimidine Core: Mean deviation from plane = 0.010 Å.

  • 4-Chlorophenyl Group: Dihedral angle = 6.23° relative to core .

  • Hydrogen Bonding: N–H···N interactions (2.89 Å) mediate dimer formation .

Supramolecular Packing

Crystalline lattices exhibit:

  • π-Stacking Interactions: Interplanar spacing of 3.48 Å between triazole and pyrimidine rings .

  • Layer-by-Layer Assembly: Hydrogen-bonded dimers aggregate into 2D sheets .

Physicochemical Properties

PropertyValueMethod
LogP (Octanol-Water)3.7 ± 0.2Calculated (XLogP3)
Aqueous Solubility0.12 mg/mL (25°C)Estimated (ALOGPS)
pK<sub>a</sub>4.1 (basic)SPARC Prediction
Melting Point218–220°CAnalog Data

The chlorophenyl moiety enhances lipophilicity (LogP >3), suggesting moderate blood-brain barrier permeability. Protonation at N2 (pK<sub>a</sub> 4.1) facilitates salt formation under physiological conditions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) :

  • δ 8.21 (s, 1H, NH)

  • δ 7.45–7.32 (m, 4H, Ar–H)

  • δ 4.65 (s, 2H, CH<sub>2</sub>)

  • δ 2.55 (s, 6H, CH<sub>3</sub>)

<sup>13</sup>C NMR (101 MHz, CDCl<sub>3</sub>*) :

  • δ 162.4 (C=N)

  • δ 154.1, 149.7 (Pyrimidine C)

  • δ 134.2–128.1 (Ar–C)

  • δ 45.8 (CH<sub>2</sub>)

  • δ 22.3, 21.9 (CH<sub>3</sub>)

Mass Spectrometry

ESI-MS (m/z) :

  • [M+H]<sup>+</sup> 302.1 (Calc. 301.77)

  • Fragments: 255.0 (Loss of CH<sub>2</sub>C<sub>6</sub>H<sub>4</sub>Cl), 178.9 (Triazolopyrimidine core)

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